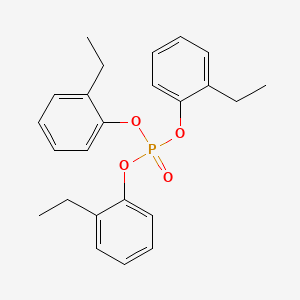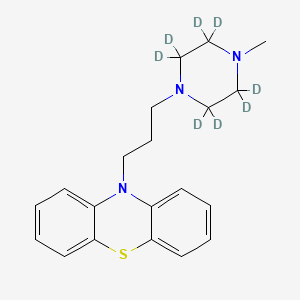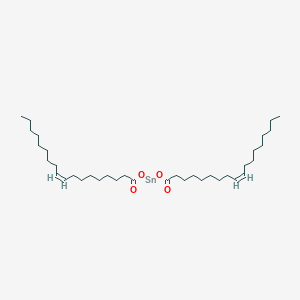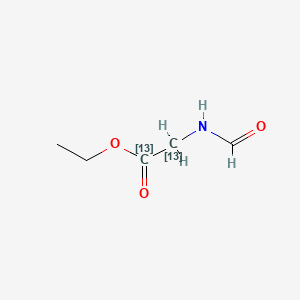
N-Formylglycine-13C2 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylglycine-13C2 Ethyl Ester is an organic compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Formylglycine-13C2 Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield N-Formylglycine ethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Formylglycine-13C2 Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It serves as a building block in peptide synthesis and is used in studies involving protein modification.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism by which N-Formylglycine-13C2 Ethyl Ester exerts its effects involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Formylglycine Ethyl Ester: Similar in structure but without the isotope labeling.
Glycine Ethyl Ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylglycine: The parent compound without the ethyl ester group.
Uniqueness
N-Formylglycine-13C2 Ethyl Ester’s uniqueness lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations and interactions .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
133.12 g/mol |
Nombre IUPAC |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
Clave InChI |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES isomérico |
CCO[13C](=O)[13CH2]NC=O |
SMILES canónico |
CCOC(=O)CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


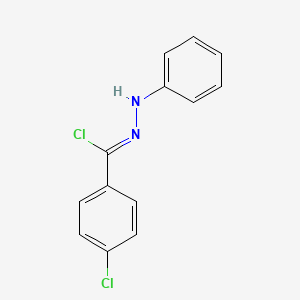
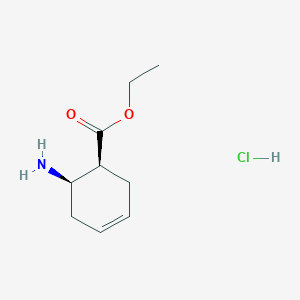

![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
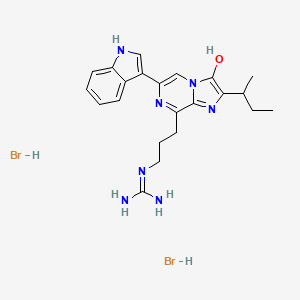

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
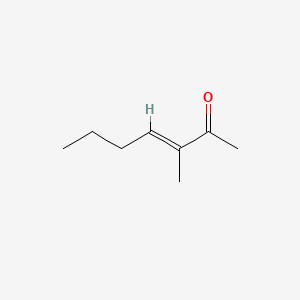
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
